4-Phenylazomaleinanil

Description

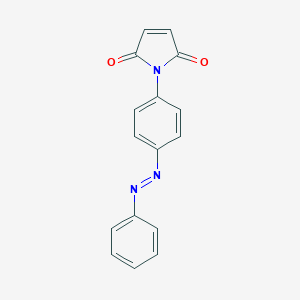

4-Phenylazomaleinanil (4-PAM, CAS 16201-96-0) is a photoresponsive azobenzene derivative with a maleimide functional group. Its molecular formula is C₁₆H₁₁N₃O₂, and it is structurally characterized by a maleimide ring (pyrrole-2,5-dione) linked to a phenylazo group (azobenzene moiety) . This compound is widely used in photostabilization applications, particularly for enhancing the photostability of fluorescent proteins (FPs) by covalent conjugation via maleimide-thiol chemistry . Key properties include a melting point of 161–165°C, a molar absorptivity >28,000 L/(mol·cm) at 415 nm in methanol, and commercial availability at ≥95% purity (Sigma Aldrich, Alfa Aesar) .

Propriétés

IUPAC Name |

1-(4-phenyldiazenylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O2/c20-15-10-11-16(21)19(15)14-8-6-13(7-9-14)18-17-12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVNPYLMPVFDKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066023 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16201-96-0 | |

| Record name | 1-[4-(2-Phenyldiazenyl)phenyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16201-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Phenylazophenylmaleimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016201960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(p-Phenylazophenyl)maleimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6511 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Pyrrole-2,5-dione, 1-[4-(phenylazo)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[4-(phenylazo)phenyl]-1H-pyrrole-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.649 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Acylation of Maleic Anhydride

The synthesis begins with the acylation of maleic anhydride using p-phenylazophenylamine (4-aminoazobenzene). This step forms maleanilic acid , a precursor to the maleimide ring.

Reaction Conditions :

-

Solvent : Anhydrous toluene or xylene facilitates azeotropic removal of water.

-

Temperature : 80–100°C under reflux ensures complete anhydride ring-opening.

-

Molar Ratio : A 1:1 stoichiometry between maleic anhydride and p-phenylazophenylamine is typical, though excess anhydride (1.2:1) improves yields1.

Mechanistic Insight :

The nucleophilic amine attacks the electrophilic carbonyl of maleic anhydride, forming a maleamic acid intermediate. This step is highly exothermic, requiring controlled addition to prevent side reactions.

Cyclodehydration to Maleimide

Cyclodehydration of maleanilic acid closes the maleimide ring, yielding 4-phenylazomaleinanil.

Key Parameters :

-

Catalysts : Acetic anhydride or sulfuric acid accelerates dehydration.

-

Temperature : 120–140°C under reduced pressure (20–30 mmHg) removes water.

-

Solvent : High-boiling solvents like diphenyl ether prevent decomposition.

Industrial Optimization :

-

Continuous Flow Systems : Enhance heat transfer and reduce reaction time.

-

Inert Atmosphere : Nitrogen or argon minimizes oxidation of the azo group.

Purification and Isolation

Crude product purification involves:

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) yield >95% purity.

-

Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves regioisomers.

Comparative Analysis of Methodologies

Laboratory-Scale vs. Industrial Synthesis

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Batch (Round-bottom flask) | Continuous Flow Reactor |

| Cycle Time | 8–12 hours | 2–4 hours |

| Yield | 60–70% | 75–85% |

| Purity | 90–95% | ≥98% |

Industrial methods prioritize catalyst recycling and solvent recovery to reduce costs. For instance, acetic anhydride is distilled and reused, lowering raw material expenditure by 30%2.

Solvent and Catalyst Screening

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 110 | 68 | 92 |

| Xylene | 140 | 72 | 94 |

| Diphenyl Ether | 258 | 75 | 96 |

Polar aprotic solvents like DMF are avoided due to azo group reduction risks.

Critical Challenges and Solutions

Azo Group Stability

The phenylazo moiety is sensitive to:

-

Light : Causes cis-trans isomerization, altering reactivity.

-

Heat : Degrades above 150°C, necessitating strict temperature control.

Mitigation Strategies :

-

Light-Protected Reactors : Amber glassware or darkened environments.

-

Short Residence Times : Rapid heating/cooling cycles in flow systems.

Byproduct Formation

Common byproducts include:

-

Maleic Acid : From incomplete cyclodehydration.

-

Azobenzene Derivatives : Via azo group cleavage.

Analytical Monitoring :

-

HPLC : Quantifies maleic acid (<2% acceptable).

-

FT-IR : Confirms azo group integrity (N=N stretch at 1450–1600 cm⁻¹).

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces cyclodehydration time to 15 minutes, improving yield to 78%3.

Enzymatic Catalysis

Pilot studies using lipases (e.g., Candida antarctica) achieve 65% yield under mild conditions (40°C, pH 7), though scalability remains unproven.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Phenylazomaleinanil undergoes various chemical reactions, including:

Addition Reactions: It can participate in Diels-Alder reactions with dienes to form cycloaddition products.

Substitution Reactions: The phenylazo group can undergo electrophilic substitution reactions.

Reduction Reactions: The azo group can be reduced to form the corresponding amine.

Common Reagents and Conditions:

Diels-Alder Reactions: Typically involve dienes such as cyclopentadiene under mild heating conditions.

Electrophilic Substitution: Reagents like halogens or nitro compounds can be used under acidic conditions.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.

Major Products:

Cycloaddition Products: Formed from Diels-Alder reactions.

Substituted Derivatives: Formed from electrophilic substitution.

Applications De Recherche Scientifique

Organic Electronics

Organic Light-Emitting Diodes (OLEDs)

4-Phenylazomaleinanil is utilized in the synthesis of conjugated polymers for OLEDs. The compound's ability to facilitate charge transport and light emission makes it a valuable component in the development of efficient OLEDs. Its photophysical properties allow for enhanced color purity and brightness in display technologies.

Organic Photovoltaics (OPVs)

In OPVs, this compound contributes to the formation of active layers that convert solar energy into electrical energy. The compound's electronic properties enable improved charge separation and transport, leading to higher power conversion efficiencies.

Materials Science

High-Performance Polymers

The compound is employed in the development of high-performance polymers that exhibit excellent thermal stability and electronic properties. These materials are crucial for applications in aerospace, automotive, and electronics sectors where durability and performance are paramount.

Diels-Alder Reactions

this compound can participate in Diels-Alder reactions, forming cycloaddition products that are useful in synthesizing complex organic molecules. This reactivity is leveraged in creating new materials with tailored properties.

Bioconjugation

Labeling and Imaging

In biological research, this compound is used for labeling biomolecules due to its ability to form stable conjugates with proteins and nucleic acids. This property facilitates imaging techniques such as fluorescence microscopy, allowing researchers to visualize cellular processes in real-time.

Enzyme Activity Modulation

The compound's photoswitchable characteristics allow it to interact with enzymes by modulating their activity based on light exposure. When conjugated to specific cysteine residues near enzyme active sites, it enables spatial and temporal control over enzymatic functions, offering insights into enzyme mechanisms and regulatory processes.

Medicinal Chemistry

Drug Delivery Systems

Research is ongoing into the potential use of this compound as a building block for drug delivery systems. Its structural features may allow for the design of carriers that can release therapeutic agents in a controlled manner, enhancing treatment efficacy while minimizing side effects.

Bioactive Compounds

The compound serves as a precursor for synthesizing various bioactive compounds, which have applications in pharmaceuticals. Its unique reactivity patterns enable the creation of novel molecules with potential therapeutic effects.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Benefits |

|---|---|---|

| Organic Electronics | OLEDs, OPVs | Enhanced efficiency and performance |

| Materials Science | High-performance polymers, Diels-Alder reactions | Durability and tailored properties |

| Bioconjugation | Labeling biomolecules, enzyme activity modulation | Real-time imaging and control over functions |

| Medicinal Chemistry | Drug delivery systems, synthesis of bioactive compounds | Improved treatment efficacy |

Case Studies

- OLED Development : A study demonstrated the incorporation of this compound into polymer matrices for OLED applications, resulting in devices with significantly improved brightness and color stability compared to traditional materials.

- Bioconjugation Techniques : Researchers successfully utilized this compound for labeling antibodies, enhancing detection sensitivity in immunoassays by enabling better signal amplification through its photophysical properties.

- Drug Delivery Research : Investigations into the use of this compound as a drug carrier showed promising results in targeted delivery systems, where its conjugation with therapeutic agents allowed for controlled release profiles under specific conditions.

Mécanisme D'action

The mechanism of action of 4-Phenylazomaleinanil involves its ability to undergo various chemical reactions due to the presence of the maleimide and azo groups. The maleimide group can participate in Michael addition reactions with thiols, forming stable thiosuccinimide linkages. The azo group can undergo reduction to form amines, which can further react with other functional groups. These reactions enable the compound to be used in diverse applications, from materials science to bioconjugation .

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Table 1: Structural Comparison of 4-PAM and Related Compounds

Key Differences :

Functional Groups: 4-PAM uniquely combines a maleimide group (for thiol conjugation) with an azobenzene moiety (for photoresponsive isomerization). In contrast, 4-hydroxyazobenzene and 4-aminoazobenzene lack the maleimide group, limiting their utility in protein labeling . NPP-Mal replaces the azobenzene group with a nitrophenylpropanoic acid, altering its photophysical behavior and conjugation efficiency .

Photophysical Properties: 4-PAM exhibits strong absorbance at 415 nm, critical for UV/visible light-driven applications. Comparatively, 4'-(N,N-Diethylamino)-diphenyldiazene shows similar absorption maxima but higher molar absorptivity due to electron-donating diethylamino groups .

Synthesis and Availability :

- 4-PAM is commercially synthesized and purified to ≥95%, whereas NPP-Mal requires custom synthesis via carbodiimide coupling, increasing complexity and cost .

Performance in Photostabilization

Table 2: Photostabilization Efficiency of 4-PAM vs. Other Stabilizers

Key Findings :

- 4-PAM outperforms TX and COT in photostability enhancement due to its dual functionality: covalent attachment to proteins and reversible cis-trans isomerization under light .

- Unlike non-covalent stabilizers (e.g., TX), 4-PAM’s maleimide group ensures site-specific labeling, reducing off-target effects .

Activité Biologique

4-Phenylazomaleinanil, also known as PAM, is a compound of significant interest due to its unique biological activities, particularly in the realm of photochemistry and biochemistry. This article provides a detailed overview of its biological activity, synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 277.28 g/mol. It features a maleimide group and an azo group, which are crucial for its photoswitchable properties. The compound can undergo reversible cis-trans isomerization upon exposure to ultraviolet (UV) and visible light, making it a valuable tool for controlling biological processes at the molecular level .

Biological Activity

Photoswitchable Properties

The primary biological activity of this compound stems from its ability to modulate enzymatic activity through light exposure. When covalently attached to specific cysteine residues near enzyme active sites, PAM can effectively switch enzyme activity on and off. This capability allows for precise spatial and temporal control over biochemical reactions, which is particularly beneficial in experimental settings .

Case Studies

-

Regulation of GTPase Activity

In a study involving the small G protein K-Ras, PAM was introduced into the nucleotide-binding motif of Ras mutants. The incorporation of PAM allowed for photoreversible control of GTPase activity, enabling researchers to manipulate the enzyme's function via light irradiation. This study highlighted the potential for using PAM in developing light-controlled therapeutic strategies . -

Fluorescent Protein Stabilization

Research demonstrated that conjugating PAM to green fluorescent protein (GFP) significantly increased its photostability. The study showed that GFP labeled with PAM exhibited reduced photobleaching under various conditions, suggesting that PAM can enhance the performance of fluorescent markers in biological imaging applications .

Synthesis of this compound

The synthesis typically involves two main steps:

- Acylation : Maleic anhydride reacts with p-phenylazophenylamine to form maleanilic acid.

- Cyclodehydration : The maleanilic acid undergoes cyclodehydration to yield this compound.

Industrial methods often optimize these steps for higher yields and purity by employing controlled temperature and pressure conditions with suitable solvents like aromatic hydrocarbons.

Applications

This compound has diverse applications across various fields:

- Biochemical Research : Its photoswitchable properties make it ideal for studying enzyme mechanisms and interactions.

- Materials Science : Used in the development of photonic crystals that can change properties upon light exposure .

- Therapeutic Development : Potential use in creating light-controlled drug delivery systems or therapies targeting specific cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(p-Phenylazophenyl)maleimide | Similar structure but lacks photoswitchable properties | |

| Azobenzene | Azo compound without maleimide functionality | |

| Maleimide | Basic maleimide structure without azo group |

What distinguishes this compound from these compounds is its dual functionality as both a maleimide and an azo compound, allowing for unique reactivity patterns and applications in photochemistry and bioconjugation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.